![molecular formula C17H24N2O3S B3746535 N-cyclohexyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B3746535.png)
N-cyclohexyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Overview
Description
“N-cyclohexyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The compound also contains a pyrrolidin-2-one (or 2-pyrrolidone) ring, which is a common motif in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide moiety, a methyl group attached to the benzene ring, a cyclohexyl group, and a 2-pyrrolidone ring. The exact three-dimensional structure would depend on the stereochemistry at the different chiral centers in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. For example, the sulfonamide group could potentially undergo hydrolysis, and the pyrrolidone ring could participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the heterocyclic pyrrolidone ring could impact its solubility and stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-12-15(19-11-5-8-17(19)20)9-10-16(13)23(21,22)18-14-6-3-2-4-7-14/h9-10,12,14,18H,2-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXDHLGHAWUWFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49729480 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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